Cas no 2228511-48-4 (3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol)
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol
- EN300-1863437
- 2228511-48-4
-
- Inchi: 1S/C14H19N3O/c1-14(9-15,10-18)13-8-12(16-17(13)2)11-6-4-3-5-7-11/h3-8,18H,9-10,15H2,1-2H3
- InChI Key: JKHKTGKPOAUGSN-UHFFFAOYSA-N
- SMILES: OCC(C)(CN)C1=CC(C2C=CC=CC=2)=NN1C
Computed Properties
- Exact Mass: 245.152812238g/mol
- Monoisotopic Mass: 245.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 64.1Ų
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863437-0.05g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 0.05g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1863437-0.1g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 0.1g |
$1307.0 | 2023-09-18 | ||
| Enamine | EN300-1863437-0.25g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 0.25g |
$1366.0 | 2023-09-18 | ||
| Enamine | EN300-1863437-0.5g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 0.5g |
$1426.0 | 2023-09-18 | ||
| Enamine | EN300-1863437-1.0g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1863437-2.5g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 2.5g |
$2912.0 | 2023-09-18 | ||
| Enamine | EN300-1863437-5.0g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-1863437-10.0g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1863437-1g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 1g |
$1485.0 | 2023-09-18 | ||
| Enamine | EN300-1863437-5g |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol |
2228511-48-4 | 5g |
$4309.0 | 2023-09-18 |
3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Professional Introduction to Compound with CAS No. 2228511-48-4 and Product Name: 3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol
The compound with the CAS number 2228511-48-4 and the product name 3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and biochemical research. The presence of multiple functional groups, including an amino group, a methyl group, and a pyrazole moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The pyrazole ring, in particular, is a privileged scaffold that has been extensively explored for its pharmacological properties. The derivative 3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol, with its unique substitution pattern, exhibits promising characteristics that make it suitable for various therapeutic applications. The combination of the amino group and the pyrazole ring enhances its potential as an intermediate in the synthesis of more complex molecules.
In the realm of drug discovery, the compound's structural features are particularly noteworthy. The methyl group at the 2-position of the propanol chain contributes to steric hindrance, which can influence binding interactions with biological targets. Meanwhile, the 1-methyl-3-phenyl substitution on the pyrazole ring adds another layer of complexity, potentially affecting both metabolic stability and binding affinity. These features make it an attractive candidate for further investigation in high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds.
One of the most exciting aspects of this compound is its potential role in addressing unmet medical needs. Current research in medicinal chemistry often focuses on developing molecules that can modulate specific biological pathways. The structural motifs present in 3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol suggest that it may have interactions with enzymes or receptors involved in inflammation, pain signaling, or neurodegenerative diseases. Preliminary computational studies have indicated that this compound could exhibit inhibitory activity against certain enzymes, making it a valuable asset in drug discovery efforts.
The synthesis of this compound also presents an interesting challenge from a chemical perspective. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and protecting group strategies, are employed to construct the desired pyrazole framework. These synthetic approaches not only highlight the compound's complexity but also demonstrate the growing sophistication of modern organic chemistry.
From a biochemical standpoint, understanding how this compound interacts with biological systems is crucial. The amino group at the 1-position can participate in hydrogen bonding interactions, which are essential for binding to proteins and nucleic acids. Additionally, the phenyl ring on the pyrazole moiety can engage in π-stacking interactions, further influencing binding affinity and selectivity. These interactions are critical for designing molecules with optimal pharmacokinetic properties.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it a promising candidate for use as an intermediate in the synthesis of agrochemicals or specialty chemicals. The versatility of heterocyclic compounds like pyrazoles continues to drive innovation across multiple industries.
In conclusion, 3-amino-2-methyl-2-(1-methyl-3-phenoxy)-pyranopropanol (CAS No. 2228511)-484 represents a significant contribution to pharmaceutical chemistry. Its complex structure and functional groups provide a rich foundation for further exploration in drug discovery and chemical synthesis. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in addressing global health challenges.
2228511-48-4 (3-amino-2-methyl-2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)